molecular formula C8H8BrNO2 B6252314 N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine CAS No. 861299-00-5

N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine

Cat. No. B6252314
CAS RN: 861299-00-5
M. Wt: 230.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine, also known as N-hydroxy-3-bromo-4-methoxybenzylideneamine, is an organic compound belonging to the hydroxylamine family. It is a colorless solid with a melting point of 92-94°C. This compound is used in a variety of scientific research applications, including synthesis of organic compounds, biochemical and physiological studies, and as a reagent in chemical reactions.

Scientific Research Applications

N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, such as amines, alcohols, and amides. It is also used in biochemical and physiological studies, as it is known to interact with certain enzymes and proteins. Additionally, it is used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs.

Mechanism of Action

N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine is known to interact with certain enzymes and proteins. It acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 is thought to be responsible for the anti-inflammatory and analgesic effects of N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine.
Biochemical and Physiological Effects
N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 is thought to be responsible for the anti-inflammatory and analgesic effects of N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine. Additionally, it has been found to have anti-tumor and anti-bacterial effects.

Advantages and Limitations for Lab Experiments

N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is relatively inexpensive and can be easily synthesized. A limitation is that it is not very soluble in water and must be dissolved in organic solvents for use in experiments.

Future Directions

There are a number of potential future directions for the use of N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine. One potential application is in the development of new drugs for the treatment of inflammation and pain. Additionally, it could be used in the development of new anti-tumor and anti-bacterial drugs. Furthermore, it could be used in the synthesis of new organic compounds, such as amines, alcohols, and amides. Finally, it could be used in the development of new catalysts for chemical reactions.

Synthesis Methods

N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine can be synthesized through a two-step process. The first step involves the reaction of 3-bromo-4-methoxyphenylmethanamine with hydroxylamine hydrochloride in aqueous solution. This reaction produces N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylaminebromo-4-methoxybenzylideneamine hydrochloride, which is then purified by recrystallization. The second step involves the conversion of the hydrochloride to the free base form by treatment with an alkali, such as sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine involves the reaction of 3-bromo-4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "3-bromo-4-methoxybenzaldehyde", "hydroxylamine hydrochloride", "base (such as sodium hydroxide or potassium carbonate)", "solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve 3-bromo-4-methoxybenzaldehyde and hydroxylamine hydrochloride in a solvent.", "Add a base to the reaction mixture and stir at room temperature for several hours.", "Filter the resulting precipitate and wash with a solvent.", "Dry the product under vacuum to obtain N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine." ] }

CAS RN

861299-00-5

Product Name

N-[(3-bromo-4-methoxyphenyl)methylidene]hydroxylamine

Molecular Formula

C8H8BrNO2

Molecular Weight

230.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.